molecular formula C28H28N2O7 B11605005 4-{[(2E)-3-(3,4-diethoxyphenyl)-2-{[(4-methoxyphenyl)carbonyl]amino}prop-2-enoyl]amino}benzoic acid

4-{[(2E)-3-(3,4-diethoxyphenyl)-2-{[(4-methoxyphenyl)carbonyl]amino}prop-2-enoyl]amino}benzoic acid

Cat. No.: B11605005
M. Wt: 504.5 g/mol
InChI Key: GKTNTFHEQOGNTP-XQNSMLJCSA-N
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Description

4-{[(2E)-3-(3,4-diethoxyphenyl)-2-{[(4-methoxyphenyl)carbonyl]amino}prop-2-enoyl]amino}benzoic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as ester, amide, and aromatic rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2E)-3-(3,4-diethoxyphenyl)-2-{[(4-methoxyphenyl)carbonyl]amino}prop-2-enoyl]amino}benzoic acid typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Esterification: Formation of ester bonds through the reaction of carboxylic acids with alcohols in the presence of acid catalysts.

    Amidation: Formation of amide bonds by reacting carboxylic acids or their derivatives with amines.

    Aldol Condensation: Formation of carbon-carbon bonds through the reaction of aldehydes or ketones with enolates.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{[(2E)-3-(3,4-diethoxyphenyl)-2-{[(4-methoxyphenyl)carbonyl]amino}prop-2-enoyl]amino}benzoic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents.

    Reduction: Conversion of functional groups to lower oxidation states using reducing agents.

    Substitution: Replacement of one functional group with another through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid or base catalysts for esterification and amidation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{[(2E)-3-(3,4-diethoxyphenyl)-2-{[(4-methoxyphenyl)carbonyl]amino}prop-2-enoyl]amino}benzoic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(2E)-3-(3,4-diethoxyphenyl)-2-{[(4-methoxyphenyl)carbonyl]amino}prop-2-enoyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A compound with similar structural features, including methoxy groups on the aromatic ring.

    3-(3,4-Diethoxyphenyl)-2-propenoic acid: Shares the diethoxyphenyl group and propenoic acid moiety.

Uniqueness

4-{[(2E)-3-(3,4-diethoxyphenyl)-2-{[(4-methoxyphenyl)carbonyl]amino}prop-2-enoyl]amino}benzoic acid is unique due to its combination of functional groups and structural complexity

Properties

Molecular Formula

C28H28N2O7

Molecular Weight

504.5 g/mol

IUPAC Name

4-[[(E)-3-(3,4-diethoxyphenyl)-2-[(4-methoxybenzoyl)amino]prop-2-enoyl]amino]benzoic acid

InChI

InChI=1S/C28H28N2O7/c1-4-36-24-15-6-18(17-25(24)37-5-2)16-23(30-26(31)19-9-13-22(35-3)14-10-19)27(32)29-21-11-7-20(8-12-21)28(33)34/h6-17H,4-5H2,1-3H3,(H,29,32)(H,30,31)(H,33,34)/b23-16+

InChI Key

GKTNTFHEQOGNTP-XQNSMLJCSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C(\C(=O)NC2=CC=C(C=C2)C(=O)O)/NC(=O)C3=CC=C(C=C3)OC)OCC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C(C(=O)NC2=CC=C(C=C2)C(=O)O)NC(=O)C3=CC=C(C=C3)OC)OCC

Origin of Product

United States

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